Sco-peg3-cooh

PROTAC Bioconjugation Click Chemistry

SCO-PEG3-COOH (CAS: 2141976-36-3) is a heterobifunctional polyethylene glycol (PEG) linker. It features a strain-promoted cyclooctyne (SCO) group for bioorthogonal, copper-free click chemistry and a terminal carboxylic acid (COOH) group for amide bond formation.

Molecular Formula C18H29NO7
Molecular Weight 371.4 g/mol
Cat. No. B12369360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSco-peg3-cooh
Molecular FormulaC18H29NO7
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O
InChIInChI=1S/C18H29NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15H2,(H,19,22)(H,20,21)
InChIKeyQOUHMDCQIUOBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sco-peg3-cooh: A Bifunctional PEG3 Linker for Targeted Protein Degradation and Bioconjugation


SCO-PEG3-COOH (CAS: 2141976-36-3) is a heterobifunctional polyethylene glycol (PEG) linker . It features a strain-promoted cyclooctyne (SCO) group for bioorthogonal, copper-free click chemistry and a terminal carboxylic acid (COOH) group for amide bond formation [1]. With a molecular weight of 371.43 g/mol, it belongs to the PEG class and is specifically utilized as a PROTAC (proteolysis-targeting chimera) linker to join a target protein ligand with an E3 ligase ligand .

Why Substituting Sco-peg3-cooh with a Generic PEG Linker Can Compromise PROTAC Efficiency


Substituting SCO-PEG3-COOH with other PEG linkers, such as those relying on copper-catalyzed click chemistry (e.g., azide-PEG-acid) or possessing different reactive handles (e.g., NHS esters, maleimides), is not straightforward and can lead to failed or inefficient bioconjugation . The SCO group enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), which is essential for applications in live cells or in vivo where copper's cytotoxicity is a major concern . The choice of linker, including its length, rigidity, and the specific reactive groups, directly impacts the formation of a stable ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of target protein ubiquitination and degradation .

Quantitative Performance Guide for Sco-peg3-cooh in Bioconjugation and PROTAC Assembly


Copper-Free SPAAC Click Chemistry vs. Copper-Catalyzed CuAAC

SCO-PEG3-COOH's cyclooctyne group facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) . This bioorthogonal reaction eliminates the need for the cytotoxic copper catalyst required in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), thereby preserving cell viability and function in live-cell experiments . This is a critical advantage over linkers like Azido-PEG3-acid, which relies on CuAAC.

PROTAC Bioconjugation Click Chemistry

Amine-Specific Carboxylic Acid vs. NHS Ester Reactivity

The terminal carboxylic acid on SCO-PEG3-COOH requires activation (e.g., with EDC/HATU) for amide bond formation with primary amines [1]. This contrasts with pre-activated linkers like Acid-PEG3-NHS ester (CAS: 1835759-79-9), which react spontaneously with amines but are susceptible to hydrolysis .

Bioconjugation PROTAC Amide Coupling

PEG3 Spacer Length vs. Longer PEG Linkers for PROTAC Ternary Complex Formation

The PEG3 spacer (approximately 3-4 nm in length) provides a specific spatial separation between the two ligase ligands. This contrasts with linkers like SCO-PEG8-NHS (CAS: 2143968-68-5), which have a longer, more flexible spacer . The optimal linker length for promoting productive ternary complex formation is target-specific, and a PEG3 unit represents a distinct and commonly effective length for many target protein/E3 ligase pairs .

PROTAC Ternary Complex Linker Optimization

High Supplier-Reported Purity for Reproducible Conjugation

SCO-PEG3-COOH is typically supplied with a purity of ≥95%, as verified by HPLC . This high level of purity minimizes side reactions and ensures consistent, predictable conjugation efficiencies.

Quality Control Bioconjugation Reproducibility

Validated Application Scenarios for Sco-peg3-cooh Based on Differentiated Performance


Live-Cell and In Vivo PROTAC Development

The copper-free SPAAC reaction enabled by the SCO group makes SCO-PEG3-COOH ideal for assembling PROTACs intended for live-cell or in vivo studies . Its use avoids the cytotoxicity associated with traditional CuAAC click chemistry, ensuring that any observed protein degradation is due to the PROTAC's mechanism of action and not off-target effects from the copper catalyst .

Stepwise Bioconjugation and ADC Synthesis

The stability of the carboxylic acid group in aqueous buffers allows for sequential, controlled bioconjugation strategies . For example, a payload can be first attached to the SCO group via SPAAC, followed by purification, and then the acid group can be activated and conjugated to a targeting moiety (e.g., an antibody). This is advantageous for synthesizing complex antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio .

Target-Specific Linker Optimization in PROTACs

The distinct PEG3 spacer length provides a specific molecular ruler for researchers optimizing the ternary complex formation between a target protein and an E3 ligase . It serves as a key building block in linker SAR (structure-activity relationship) studies to identify the optimal spatial orientation for efficient target ubiquitination and subsequent proteasomal degradation .

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